No Direct Comparative Bioactivity Data Found for the Target Compound
A search of primary literature and patents for this specific compound yielded no quantitative bioactivity data (IC50, Ki, EC50) for any target. While the 2,6-diazaspiro[3.3]heptane scaffold is studied as a piperazine bioisostere in sigma-2 receptor ligands, the specific isopropyl analog was not among the evaluated compounds in the key publication by Xu et al. [1]. Furthermore, patents referencing spirocyclic menin-MLL inhibitors do not appear to contain quantitative data for this exact molecule. Consequently, no head-to-head potency or selectivity comparison against analogs like 2-Boc-2,6-diazaspiro[3.3]heptane or 2-phenyl-2,6-diazaspiro[3.3]heptane can be made.
| Evidence Dimension | In vitro binding affinity (Ki) for σ2 receptor |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related 2,6-diazaspiro[3.3]heptane analogs exhibit Ki values ranging from >1000 nM to ~42 nM depending on N-substitution [1] |
| Quantified Difference | Not calculable |
| Conditions | Radioligand binding assay using [125I]RHM-4 with rat liver homogenates |
Why This Matters
Without comparative bioactivity data, a scientific user cannot prioritize this compound over other substituted 2,6-diazaspiro[3.3]heptane building blocks for target-based screening campaigns.
- [1] Xu, K.; Hsieh, C.-J.; Lee, J. Y.; Riad, A.; Izzo, N. J.; Look, G.; Catalano, S.; Mach, R. H. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Int. J. Mol. Sci. 2022, 23 (15), 8259. View Source
